molecular formula C8H9IO B14839789 2-Ethyl-3-iodophenol

2-Ethyl-3-iodophenol

Cat. No.: B14839789
M. Wt: 248.06 g/mol
InChI Key: CZXDKHLWPKPOJT-UHFFFAOYSA-N
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Description

2-Ethyl-3-iodophenol is an organic compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound’s structure includes an iodine atom and an ethyl group attached to the benzene ring, making it a halogenated phenol. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodophenol can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using efficient and sustainable methods. For instance, laccase-catalyzed iodination using KI as the iodine source and aerial oxygen as the oxidant has been reported to deliver iodophenols with high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Coupling Reagents: Palladium catalysts (Pd/C) and copper catalysts (CuI) are used in coupling reactions.

Major Products:

    Substitution Products: Formation of new aromatic compounds with various substituents.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Cyclohexanol derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-iodophenol’s unique combination of an ethyl group and an iodine atom on the phenol ring imparts distinct chemical properties, such as increased hydrophobicity and reactivity in substitution reactions. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

2-ethyl-3-iodophenol

InChI

InChI=1S/C8H9IO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3

InChI Key

CZXDKHLWPKPOJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1I)O

Origin of Product

United States

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